Pomaglumetad methionil anhydrous

mGluR2/3 Prodrug Design PEPT1 Transporter

Researchers requiring oral mGluR2/3 agonism face poor bioavailability of the active moiety LY404039, compromising in vivo reproducibility. Pomaglumetad methionil anhydrous solves this via PEPT1-mediated intestinal uptake (Km ~30 µM), achieving ~49% human oral bioavailability-unattainable with LY404039 alone. • Active metabolite binds mGluR2 (Ki 149 nM) and mGluR3 (Ki 92 nM) with >100-fold selectivity over ionotropic glutamate receptors • Phase II data show antipsychotic efficacy comparable to olanzapine without prolactin elevation, EPS, or weight gain • Only the anhydrous form (CAS 635318-55-7, MW 366.40) ensures accurate molar calculations; alternative salts/hydrates compromise reproducibility HPLC-verified ≥98% purity. Standard pack sizes: 5 mg-50 mg; bulk custom synthesis available.

Molecular Formula C12H18N2O7S2
Molecular Weight 366.4 g/mol
CAS No. 635318-55-7
Cat. No. B1679038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomaglumetad methionil anhydrous
CAS635318-55-7
SynonymsLY2140023;  LY-2140023;  LY 2140023;  LY2140023 monohydrate;  Prodrug of LY-404039;  Pomaglumetad methionil
Molecular FormulaC12H18N2O7S2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
InChIInChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
InChIKeyVOYCNOJFAJAILW-CAMHOICYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pomaglumetad Methionil Prodrug & Pharmacology


Pomaglumetad methionil anhydrous (LY2140023) is a methionine-based oral prodrug of the selective mGluR2/3 orthosteric agonist LY404039 [1]. Its mechanism relies on active transport by the intestinal peptide transporter PEPT1 (Km ~30 µM) followed by rapid conversion to the active moiety via membrane dehydropeptidase 1 (DPEP1), achieving an estimated human oral bioavailability of approximately 49% [2][3]. The active metabolite LY404039 binds recombinant human mGluR2 and mGluR3 with Ki values of 149 nM and 92 nM, respectively, and exhibits greater than 100-fold selectivity over ionotropic glutamate receptors, glutamate transporters, and other receptor families [4].

Pomaglumetad Methionil Substitution Risks


Substituting pomaglumetad methionil anhydrous with another mGluR2/3 agonist or the active moiety LY404039 is scientifically unsound due to fundamental differences in oral absorption, bioavailability, and transporter-mediated disposition. The parent compound LY404039 exhibits poor oral bioavailability in humans, whereas the methionine prodrug strategy enables PEPT1-mediated intestinal uptake that is not achievable with the active moiety alone [1][2]. Furthermore, closely related mGluR2/3 agonists such as LY354740 (eglumegad) differ in receptor binding potency (approximately 2- to 5-fold more potent at recombinant receptors), selectivity profiles, and in vivo pharmacokinetics, precluding direct interchangeability [3]. These differences directly impact experimental reproducibility, dosing regimens, and translational relevance.

Pomaglumetad Methionil Differentiation Evidence


PEPT1-Mediated Oral Bioavailability Advantage

Pomaglumetad methionil anhydrous is a high-affinity substrate for the intestinal peptide transporter PEPT1 with a Km of approximately 30 µM, whereas the active moiety LY404039 is not a PEPT1 substrate and cannot be transported via this route [1]. The prodrug also demonstrates inhibitory activity against the model PEPT1 substrate [14C]Gly-Sar with an IC50 of 0.018 mM [1]. This transporter-mediated uptake enables effective oral administration and contributes to the estimated 49% human oral bioavailability of LY404039 from the prodrug, which contrasts with the low oral bioavailability of LY404039 when administered directly [2].

mGluR2/3 Prodrug Design PEPT1 Transporter Oral Bioavailability

LY404039 vs LY354740 Binding Affinity

The active metabolite LY404039 binds recombinant human mGluR2 and mGluR3 with Ki values of 149 nM and 92 nM, respectively, and to native rat neuronal mGluR2/3 receptors with a Ki of 88 nM [1]. It displays greater than 100-fold selectivity for mGluR2/3 over ionotropic glutamate receptors, glutamate transporters, and other receptors targeted by known anxiolytic and antipsychotic medications [1]. In direct comparison, LY404039 is approximately 2- to 5-fold less potent than LY354740 (eglumegad) in binding, functional, and electrophysiological assays [1], while LY354740 exhibits IC50 values of 5 nM and 24 nM at recombinant human mGluR2 and mGluR3, respectively .

mGluR2 mGluR3 Receptor Binding Selectivity

Antipsychotic Efficacy & Safety vs Olanzapine

In a randomized, double-blind, placebo-controlled Phase II clinical trial in 196 patients with schizophrenia, treatment with LY2140023 (40 mg BID) produced statistically significant improvement in PANSS total score compared to placebo (P < 0.001 at week 4), an effect comparable to the active control olanzapine [1]. Crucially, patients treated with LY2140023 did not differ from placebo-treated patients with respect to prolactin elevation, extrapyramidal symptoms (EPS), or weight gain, whereas the olanzapine group experienced a statistically significant weight gain of 0.74 kg relative to placebo (P = 0.017) [1][2].

Schizophrenia Clinical Trial PANSS Antipsychotic

Dopamine Neuron Normalization in MAM Model

In the methylazoxymethanol acetate (MAM) rat model of schizophrenia, pomaglumetad methionil (POM) dose-dependently reduced the number of spontaneously active dopamine (DA) neurons in the ventral tegmental area (VTA) to control levels, without affecting DA neuron firing in control (SAL) rats [1]. This effect persisted following 14 days of repeated treatment and was also observed in wild-type rats subjected to acute restraint stress, where POM prevented the stress-induced increase in DA neuron population activity [1]. Notably, MAM rats also demonstrated dose-dependent improvement in novel object recognition following acute POM, an effect not observed in SAL rats [1]. These findings contrast with the reported lack of effect of other mGluR2/3 agonists on dopamine neuron activity in wild-type animals [1].

Dopamine Electrophysiology MAM Model VTA

Analytical Characterization & Batch Consistency

Pomaglumetad methionil anhydrous is supplied with a verified purity of ≥98% as determined by HPLC analysis, with structure confirmation via 1H-NMR . Each batch is accompanied by a Certificate of Analysis (CoA) that includes HPLC chromatograms, NMR spectra, and MS data, enabling researchers to verify compound identity and purity prior to use . The anhydrous form (CAS 635318-55-7) is distinguished from the hydrochloride salt (CAS 635318-26-2) and hydrate (CAS 956385-05-0) forms, which have different molecular weights, solubility profiles, and storage requirements that directly impact experimental dosing and formulation .

HPLC Purity Certificate of Analysis Quality Control Research Grade

Pomaglumetad Methionil Application Scenarios


In Vivo Schizophrenia Pharmacology (Oral)

Pomaglumetad methionil anhydrous is the optimal tool compound for in vivo studies of mGluR2/3-mediated antipsychotic-like effects where oral administration is required. The prodrug strategy overcomes the poor oral bioavailability of the active moiety LY404039, achieving ~49% bioavailability in humans and enabling consistent systemic exposure in rodent models [1]. Its demonstrated efficacy in the MAM rat model of schizophrenia, where it normalizes hyperdopaminergic VTA neuron activity and improves cognitive performance (novel object recognition), makes it particularly suitable for translational studies investigating circuit-level mechanisms of psychosis [2].

Glutamate vs Dopamine Antipsychotic Mechanisms

Researchers investigating the comparative pharmacology of antipsychotic mechanisms should select pomaglumetad methionil as a reference mGluR2/3 agonist due to its well-characterized clinical and preclinical safety profile that is distinct from dopamine D2 receptor antagonists. The Phase II clinical trial data demonstrate that LY2140023 produces antipsychotic efficacy comparable to olanzapine (P < 0.001 for PANSS improvement) but without the prolactin elevation, extrapyramidal symptoms, or weight gain associated with D2 antagonism [1]. This allows for clean dissection of glutamate-based therapeutic mechanisms in behavioral, neurochemical, and electrophysiological experiments.

PEPT1 Prodrug Delivery & Pharmacokinetics

Pomaglumetad methionil serves as a valuable model substrate for investigating PEPT1-mediated intestinal absorption of amino acid prodrugs. Its well-defined PEPT1 substrate kinetics (Km ~30 µM) and lack of PEPT1 substrate activity for the active moiety LY404039 provide a clean system for studying transporter-mediated prodrug activation [1]. The compound's conversion to LY404039 via DPEP1 and its subsequent renal excretion via OAT1-mediated active secretion make it useful for pharmacokinetic modeling and drug-drug interaction studies involving peptide transporters and organic anion transporters [2].

Analytical Method & QC Reference Standard

The anhydrous form (CAS 635318-55-7) of pomaglumetad methionil, with its defined molecular weight of 366.40 g/mol and purity specification of ≥98% by HPLC, serves as a reliable reference standard for analytical method development, including HPLC-UV, LC-MS, and NMR spectroscopy [1][2]. Researchers must ensure they procure the correct CAS-numbered form (anhydrous vs hydrochloride vs hydrate) to maintain accurate molar calculations and consistent solubility in formulation buffers, as the physical form directly impacts experimental reproducibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomaglumetad methionil anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.